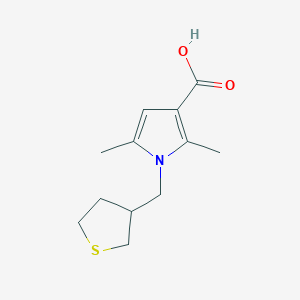![molecular formula C9H12N2O2S B6634839 [(3S)-3-hydroxypiperidin-1-yl]-(1,3-thiazol-5-yl)methanone](/img/structure/B6634839.png)
[(3S)-3-hydroxypiperidin-1-yl]-(1,3-thiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3S)-3-hydroxypiperidin-1-yl]-(1,3-thiazol-5-yl)methanone is a chemical compound that features a piperidine ring substituted with a hydroxyl group at the third position and a thiazole ring attached via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-3-hydroxypiperidin-1-yl]-(1,3-thiazol-5-yl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Hydroxyl Group: The hydroxyl group at the third position can be introduced via selective hydroxylation reactions.
Attachment of the Thiazole Ring: The thiazole ring can be attached through a condensation reaction involving thioamides and α-haloketones.
Formation of the Methanone Linkage: The final step involves the formation of the methanone linkage, typically through a coupling reaction between the piperidine and thiazole intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
Reduction: The methanone linkage can be reduced to form a secondary alcohol.
Substitution: The thiazole ring can participate in substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
[(3S)-3-hydroxypiperidin-1-yl]-(1,3-thiazol-5-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.
Biology: The compound is studied for its effects on cellular pathways and its potential as a biochemical probe.
Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Industry: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of [(3S)-3-hydroxypiperidin-1-yl]-(1,3-thiazol-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and thiazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Properties
IUPAC Name |
[(3S)-3-hydroxypiperidin-1-yl]-(1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c12-7-2-1-3-11(5-7)9(13)8-4-10-6-14-8/h4,6-7,12H,1-3,5H2/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVQRMSOYYMSMZ-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)C2=CN=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-methylsulfanylcyclobutyl)methyl]pyrimidin-2-amine](/img/structure/B6634762.png)
![3-[[(2-Ethylpyrazol-3-yl)methylamino]methyl]-2-methyloxolan-3-ol](/img/structure/B6634765.png)
![N-[(1-methylsulfanylcyclobutyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B6634773.png)
![3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-2-methyloxolan-3-ol](/img/structure/B6634781.png)
![N-[(1-methylsulfanylcyclobutyl)methyl]pyridin-2-amine](/img/structure/B6634785.png)
![1-[4-(4-Chloro-3-methoxyanilino)piperidin-1-yl]ethanone](/img/structure/B6634790.png)
![2-bromo-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B6634795.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-propylbenzenesulfonamide](/img/structure/B6634802.png)
![2-Methyl-1H-naphth[2,3-d]imidazole-4,9-dione](/img/structure/B6634806.png)
![2,2-Difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B6634816.png)

![6-[(3S)-3-hydroxypiperidine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B6634854.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-methylpyridine-4-carboxamide](/img/structure/B6634862.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-iodobenzamide](/img/structure/B6634874.png)
